1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone
Overview
Description
1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a useful research compound. Its molecular formula is C10H7F3N4O and its molecular weight is 256.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole core have been reported to exhibit a wide range of biological activities, including anticancer , antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets to disrupt normal cell processes, leading to programmed cell death.
Biochemical Pathways
These could potentially include pathways related to cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
The presence of the 1,2,4-triazole core in the compound suggests that it may have good bioavailability, as this heterocyclic structure is known to form hydrogen bonds with different targets, improving pharmacokinetic properties .
Result of Action
This suggests that the compound may have a cytotoxic effect on cancer cells, inhibiting their proliferation and inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,4-triazole ring have been known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups of the compound .
Cellular Effects
Some related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that compounds with a 1,2,4-triazole ring can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Compounds with a 1,2,4-triazole ring can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Many compounds can interact with transporters or binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
Many compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c1-6(18)9-8(17-5-14-4-16-17)2-7(3-15-9)10(11,12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQMLXTYGSKPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157932 | |
Record name | 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-79-7 | |
Record name | 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882747-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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